N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide
Description
N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide (CAS: 915941-95-6) is a key intermediate in the synthesis of neratinib (PB-272, HKI-272), a potent irreversible inhibitor of HER2/EGFR tyrosine kinases used in HER2-positive breast cancer therapy . Structurally, it features a quinoline core substituted with a 3-chloro-4-(pyridin-2-ylmethoxy)aniline group, a cyano moiety at position 3, an ethoxy group at position 7, and an acetamide side chain at position 4. Its synthesis involves sequential etherization, reduction, and coupling reactions, as outlined in , achieving an overall yield of 56% . The compound’s structural complexity and role in neratinib production underscore its importance in medicinal chemistry.
Properties
IUPAC Name |
N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN5O3/c1-3-34-25-12-22-20(11-23(25)31-16(2)33)26(17(13-28)14-30-22)32-18-7-8-24(21(27)10-18)35-15-19-6-4-5-9-29-19/h4-12,14H,3,15H2,1-2H3,(H,30,32)(H,31,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNSMEPCTRVPTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915941-95-6 | |
| Record name | N-(4-((3-Chloro-4-(2-pyridinylmethoxy)phenyl)amino)-3-cyano-7-ethoxy-6-quinolinyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915941956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[3-chloro-4-[(2-pyridyl)methoxy]anilino]-3-cyano-7-ethoxy-6-(N-acetyl amino)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-[4-[[3-Chloro-4-(2-pyridinylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolinyl]acetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV5WRB7CU8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide, also known by its CAS number 915941-95-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
The molecular formula of the compound is C26H22ClN5O3, with a molecular weight of 487.94 g/mol. The predicted boiling point is approximately 699.9 °C, and it has a density of 1.38 g/cm³ .
| Property | Value |
|---|---|
| Molecular Formula | C26H22ClN5O3 |
| Molecular Weight | 487.94 g/mol |
| Boiling Point | 699.9 °C (predicted) |
| Density | 1.38 g/cm³ (predicted) |
| pKa | 14.03 (predicted) |
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit notable cytotoxicity against various cancer cell lines. For instance, studies on similar quinoline derivatives have shown that they can induce apoptosis in human cancer cells by disrupting cellular signaling pathways .
The biological activity of this compound is hypothesized to involve the inhibition of specific kinases involved in cancer progression. The presence of the chloro and pyridine groups may enhance its interaction with target proteins, leading to reduced cell proliferation and increased apoptosis in tumor cells .
Case Studies
- Study on HER2 Positive Breast Cancer : In a clinical setting, compounds similar to this compound have been evaluated for their efficacy in HER2 positive breast cancer treatment, showing promising results in inhibiting tumor growth and enhancing patient survival rates .
- Cytotoxicity Testing : A comparative study involving multiple quinoline derivatives demonstrated that certain modifications in the chemical structure significantly increased cytotoxic effects against leukemia cells, suggesting that this compound could be a candidate for further development .
Safety Profile
The compound has been classified with safety warnings indicating potential hazards (GHS08 symbol). Precautionary statements include avoiding release into the environment and ensuring proper handling to minimize exposure risks .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Pharmacological Comparison
Key Research Findings
- Scaffold Impact: Quinoline-based compounds (e.g., neratinib) exhibit stronger kinase inhibition than pyrrolopyrimidine (WXJ-202) or thienopyrimidine analogs (Compound 24) due to optimal spatial alignment with ATP-binding pockets .
- Substituent Effects : Ethoxy vs. methoxy at position 7 significantly affects binding affinity; ethoxy enhances hydrophobic interactions in neratinib .
- Side Chain Engineering : The enamide group in neratinib enables irreversible inhibition, while acetamide or carboxamide variants (e.g., Impurity 11) show reversible binding and reduced efficacy .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured during scale-up?
- Methodological Answer : The synthesis involves sequential substitution, reduction, and condensation reactions. For example, a nitrobenzene derivative undergoes substitution with 2-pyridinemethanol under alkaline conditions, followed by iron powder reduction in acidic media to yield an aniline intermediate. Condensation with cyanoacetic acid using a coupling agent (e.g., DCC or EDC) produces the final acetamide derivative . Key challenges include minimizing byproducts during the nitro-to-amine reduction step. Purity can be verified via HPLC (≥95%) and NMR spectroscopy, with recrystallization in ethanol/water mixtures to remove residual iron or unreacted intermediates .
Q. Which analytical techniques are critical for structural validation and purity assessment?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₇H₂₉ClF₃N₃O₂ in related analogs) with mass accuracy <5 ppm .
- FT-IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ for the cyano group) .
- ¹H/¹³C NMR : Resolves regiochemical ambiguities, such as distinguishing methoxy vs. ethoxy substituents .
- X-ray Crystallography : Optional for absolute configuration determination in crystalline derivatives .
Q. How should initial pharmacological testing be designed to evaluate bioactivity?
- Methodological Answer : Use a split-plot experimental design to test multiple biological endpoints (e.g., kinase inhibition, cytotoxicity). For example:
- In vitro assays : Dose-response curves (1 nM–100 µM) against target kinases (e.g., EGFR, VEGFR) with ATP competition assays .
- Cell-based models : Evaluate antiproliferative effects in cancer cell lines (e.g., HCT-116, MDA-MB-231) using MTT assays, with IC₅₀ calculations .
Include positive controls (e.g., gefitinib for EGFR) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored to improve target selectivity?
- Methodological Answer : Focus on modifying substituents at the quinoline and pyridine rings:
- Pyridine scaffold : Introduce sulfone or phosphonate moieties to enhance hydrogen-bonding interactions with kinase active sites .
- Ethoxy group : Replace with bulkier alkoxy groups (e.g., isopropoxy) to assess steric effects on binding .
Use combinatorial chemistry or parallel synthesis to generate analogs, followed by molecular docking (e.g., AutoDock Vina) to prioritize candidates . Validate selectivity via kinome-wide profiling (e.g., Eurofins KinaseProfiler®) .
Q. What methodologies assess the compound’s environmental persistence and ecotoxicological risks?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Environmental fate : Measure soil/water partition coefficients (log Kow) and hydrolysis half-life (pH 5–9, 25°C).
- Biotic transformations : Use soil microcosms with LC-MS/MS to identify microbial metabolites .
- Ecotoxicology : Acute toxicity assays on Daphnia magna (48-hr EC₅₀) and algal growth inhibition (OECD 201) .
Q. How can contradictory data in synthesis yields or bioactivity be resolved?
- Methodological Answer :
- Synthesis discrepancies : Compare reaction conditions (e.g., reports high yield under mild conditions vs. ’s 2–5% yield with iron powder). Optimize catalyst loading (e.g., switch to Pd/C for nitro reductions) and monitor reaction progress via TLC .
- Bioactivity variability : Validate assay protocols (e.g., ATP concentration in kinase assays) and cell line authenticity (STR profiling) . Use meta-analysis to reconcile IC₅₀ differences across studies.
Q. What strategies identify metabolic pathways and reactive metabolites?
- Methodological Answer :
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH, followed by UPLC-QTOF-MS to detect phase I/II metabolites .
- Reactive intermediates : Trapping studies with glutathione (GSH) or potassium cyanide (KCN) to identify electrophilic metabolites .
- In silico prediction : Use software like Meteor Nexus to forecast metabolic hotspots (e.g., ethoxy demethylation) .
Q. How can computational modeling predict pharmacokinetic properties?
- Methodological Answer :
- ADME profiling : Calculate logP (AlogPS), aqueous solubility (ChemAxon), and CYP450 inhibition (SwissADME) .
- QSAR models : Train on analogs with known bioavailability data to predict absorption (%F) and plasma protein binding .
- MD simulations : Simulate blood-brain barrier penetration (e.g., Desmond) based on polar surface area (<90 Ų) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
